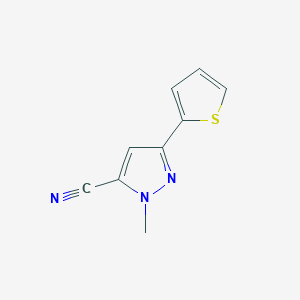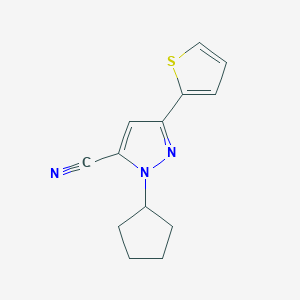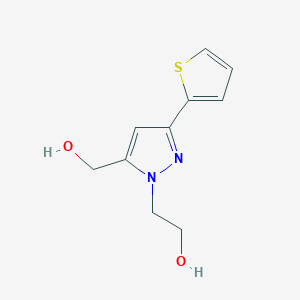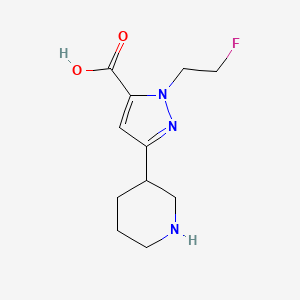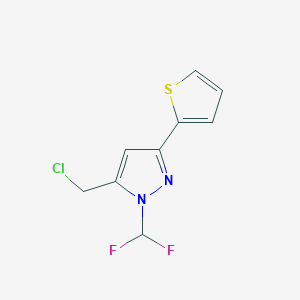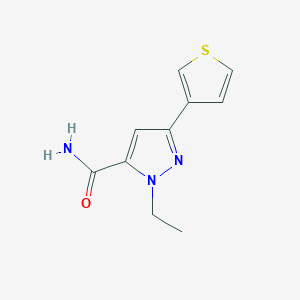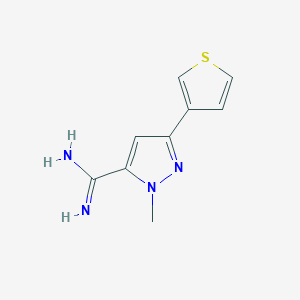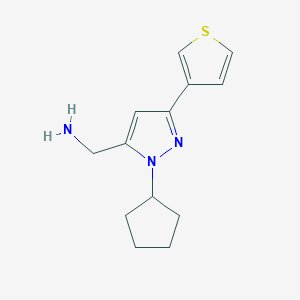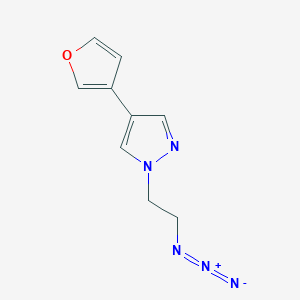
1-(2-azidoethyl)-4-(furan-3-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(2-azidoethyl)-4-(furan-3-yl)-1H-pyrazole, referred to as AZF, is a pyrazole compound that has been studied for its potential applications in various scientific fields. AZF is a derivative of pyrazole, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. Pyrazole derivatives have been extensively studied for their potential applications in medicinal chemistry and drug discovery. AZF has been investigated for its potential use in drug development, drug delivery, and other scientific applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Pyrazole derivatives, synthesized through different methods, have been explored for their antimicrobial properties. For instance, a series of novel chitosan Schiff bases incorporating heterocyclic moieties like furan-yl pyrazoles demonstrated significant antimicrobial activity against a range of gram-negative and gram-positive bacteria as well as fungi. These Schiff bases were characterized through various analytical techniques, including FTIR, 1H NMR, and X-ray diffraction, revealing their potential as biologically active compounds (Hamed et al., 2020).
Another study focused on the synthesis and biological evaluation of Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds, after undergoing various reactions, yielded derivatives that were tested against bacterial and fungal strains, showcasing promising antimicrobial effects. Their structures were confirmed using IR, NMR, and mass spectral studies, highlighting their potential in the development of new antimicrobial agents (El-Wahab et al., 2011).
Molecular Interactions and Imaging
The study of molecular interactions and the development of imaging probes also benefit from the functionalization of pyrazole derivatives. A novel series of pyrazole and imidazole derivatives synthesized via the Mannich base method were examined for antimicrobial activity, indicating the versatility of these compounds in biological applications. These derivatives were confirmed by various spectral analyses, including IR and NMR (Idhayadhulla et al., 2012).
Furthermore, pyrazole derivatives incorporating furan moieties have been developed as COX-1 inhibitors and fluorescent probes for imaging in live cancer cells. These compounds, characterized by their selective inhibition profiles and fluorescent properties, offer a novel approach for targeting and visualizing COX-1 in living cells, which is crucial for understanding and treating various cancers (Kaur et al., 2021).
Chemical Transformations and Synthesis
Pyrazole derivatives have also been utilized in chemical transformations, leading to the development of compounds with potential antioxidant and antibacterial properties. For example, the synthesis of new pyrazoline derivatives demonstrated potent anti-inflammatory and antibacterial activities, underscoring the importance of pyrazole derivatives in medicinal chemistry and drug design (Ravula et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-(furan-3-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-11-2-3-14-6-9(5-12-14)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCDSVUMOQKRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-(furan-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



